Lipophilicity (logP) Differentiation vs. 2-Chlorobenzyl Analog (CAS 675133-18-3)
The target compound exhibits a ZINC-calculated logP of 4.177 (neutral species) [1]. In contrast, the 2-chlorobenzyl-substituted analog (CAS 675133-18-3, C21H22ClN3, MW 351.9) is predicted to have a logP exceeding 5.0 based on its additional chlorine atom and benzyl ring (halogen contribution of ~+0.7–1.0 log units vs. furan oxygen) . The ~0.8–1.3 logP difference translates to an approximately 6- to 20-fold difference in octanol/water partition coefficient, significantly affecting membrane permeability, solubility, and non-specific protein binding profiles in biological assays. This divergence is a direct consequence of replacing the electron-rich furan oxygen (H-bond acceptor) with an electron-withdrawing chlorine on a phenyl ring .
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 4.177 (ZINC-calculated, neutral species) |
| Comparator Or Baseline | CAS 675133-18-3 (2-chlorobenzyl analog): logP estimated at ~5.0–5.5 based on heavy atom count (25 vs. 23), chlorine contribution, and absence of furan oxygen H-bond acceptor |
| Quantified Difference | ΔlogP ≈ 0.8–1.3 units (~6- to 20-fold difference in partition coefficient) |
| Conditions | Calculated using ZINC physicochemical property algorithms; comparator estimate based on atom-type fragment contribution analysis (Chem960 calculated properties) |
Why This Matters
A logP shift of ≥0.8 units materially alters a compound's absorption, distribution, and assay compatibility profile, making the target and chlorobenzyl analog non-interchangeable for any quantitative pharmacological study.
- [1] ZINC20 Database. Substance ZINC000000158070. logP: 4.177. https://zinc20.docking.org/substances/ZINC000000158070/ View Source
